An In-depth Technical Guide to the Synthesis and Properties of Acetaldehyde 2,4-Dinitrophenylhydrazone
An In-depth Technical Guide to the Synthesis and Properties of Acetaldehyde 2,4-Dinitrophenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and physicochemical properties of acetaldehyde (B116499) 2,4-dinitrophenylhydrazone, a common derivative used in the identification and quantification of acetaldehyde. Detailed experimental protocols, a summary of key quantitative data, and a visualization of the synthesis workflow are presented to support researchers in their laboratory work.
Introduction
Acetaldehyde 2,4-dinitrophenylhydrazone is a stable, crystalline solid formed from the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction, often referred to as Brady's test, is a classical method for the qualitative and quantitative analysis of aldehydes and ketones.[1][2] The formation of a colored precipitate upon reaction with Brady's reagent (a solution of DNPH in acidic methanol) is a positive indication of a carbonyl functional group.[2][3] The resulting hydrazone derivative is well-suited for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and can be identified by its characteristic melting point.[4][5]
Synthesis of Acetaldehyde 2,4-Dinitrophenylhydrazone
The synthesis of acetaldehyde 2,4-dinitrophenylhydrazone is a condensation reaction, proceeding through a nucleophilic addition-elimination mechanism.[2][6] The lone pair of electrons on the nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone product.[2]
Experimental Protocols
1. Preparation of Brady's Reagent:
A common method for preparing Brady's reagent involves dissolving 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and a strong acid, such as sulfuric acid.[2]
-
Procedure:
-
Carefully dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 cm³ of concentrated sulfuric acid in a 100 cm³ beaker. It is recommended to leave this mixture overnight to ensure complete dissolution.
-
In a separate container, prepare a solution of 15 cm³ of ethanol (B145695) and 5 cm³ of deionized water.
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Slowly and carefully add the 2,4-dinitrophenylhydrazine-sulfuric acid solution to the ethanol-water mixture with stirring. This will result in a yellow-brown stock solution of Brady's reagent.
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2. Synthesis of Acetaldehyde 2,4-Dinitrophenylhydrazone:
-
Procedure:
-
To a small amount of Brady's reagent in a test tube, add a few drops of acetaldehyde.
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A yellow to orange-yellow precipitate of acetaldehyde 2,4-dinitrophenylhydrazone will form immediately.[7]
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For larger scale synthesis, the reaction can be carried out by adding a solution of acetaldehyde in a suitable solvent (e.g., ethanol) to the Brady's reagent and allowing the mixture to react, often with gentle heating or refluxing for a specified period.[8]
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3. Purification by Recrystallization:
The crude acetaldehyde 2,4-dinitrophenylhydrazone precipitate can be purified by recrystallization to obtain a product with a sharp melting point, which is crucial for identification. Ethanol is a commonly used solvent for this purpose.[8][9]
-
Procedure:
-
Transfer the crude, filtered product to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to the flask to completely dissolve the solid. Gentle heating and stirring can aid in dissolution.
-
If the solid does not dissolve readily in ethanol, a small amount of ethyl acetate (B1210297) can be added dropwise until a clear solution is obtained.
-
Allow the hot solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize the precipitation of the purified crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals on a watch glass. The melting point of the dried crystals can then be determined.
-
Physicochemical Properties
The properties of acetaldehyde 2,4-dinitrophenylhydrazone are summarized in the table below. It is important to note that the melting point can vary depending on the crystalline form and purity of the compound.[8]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₄O₄ | [10] |
| Molecular Weight | 224.17 g/mol | [1] |
| Appearance | Yellow to orange-red crystalline solid | [1][8] |
| Melting Point | 165-168 °C | [1][11] |
| Solubility | Slightly soluble in DMSO and methanol (with heating) | [11] |
| UV-Vis (λmax) | E-isomer: 365 nm, Z-isomer: 360 nm (in acetonitrile) | [12] |
| IR Spectroscopy | Characteristic peaks for N-H, C=N, and NO₂ groups are observable. | [10][13] |
| ¹H NMR Spectroscopy | Spectra are available and can be used for structural confirmation. | [14] |
| Mass Spectrometry | Molecular ion peak at m/z 224. | [7] |
Safety Information
Acetaldehyde 2,4-dinitrophenylhydrazone should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Classification: Acute toxicity (oral), Category 4.[1]
-
GHS Pictogram: GHS07 (Exclamation mark).[1]
-
Hazard Statements: H302 (Harmful if swallowed).[1]
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Precautionary Statements:
Both acetaldehyde and 2,4-dinitrophenylhydrazine, the starting materials, are hazardous. Acetaldehyde is extremely flammable and a suspected carcinogen.[15] 2,4-Dinitrophenylhydrazine is flammable and harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all procedures should be carried out in a well-ventilated fume hood.
Diagrams
References
- 1. 乙醛-2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. benchchem.com [benchchem.com]
- 10. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 11. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 1019-57-4 [chemicalbook.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE(1019-57-4) IR Spectrum [m.chemicalbook.com]
- 14. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE(1019-57-4) 1H NMR spectrum [chemicalbook.com]
- 15. agilent.com [agilent.com]
